molecular formula C10H11ClO3 B13095506 (R)-3-(4-Chlorophenoxy)butanoic acid

(R)-3-(4-Chlorophenoxy)butanoic acid

Cat. No.: B13095506
M. Wt: 214.64 g/mol
InChI Key: RSXQVYRBRCBEOM-SSDOTTSWSA-N
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Description

®-3-(4-Chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11ClO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Chlorophenoxy)butanoic acid typically involves the reaction of 4-chlorophenol with butyric acid derivatives. One common method is the esterification of 4-chlorophenol with butyric acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of ®-3-(4-Chlorophenoxy)butanoic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Chlorophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-3-(4-Chlorophenoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(4-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(4-Chlorophenoxy)butanoic acid: The enantiomer of the compound, which has similar but distinct properties.

    4-Chlorophenoxyacetic acid: A related compound with a similar structure but different functional groups.

    2-(4-Chlorophenoxy)propanoic acid: Another structurally related compound with different chemical properties.

Uniqueness

®-3-(4-Chlorophenoxy)butanoic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. Its specific interactions with molecular targets make it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

(3R)-3-(4-chlorophenoxy)butanoic acid

InChI

InChI=1S/C10H11ClO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1

InChI Key

RSXQVYRBRCBEOM-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC(=O)O)OC1=CC=C(C=C1)Cl

Canonical SMILES

CC(CC(=O)O)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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